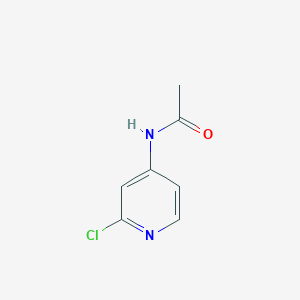

N-(2-chloropyridin-4-yl)acetamide

Descripción general

Descripción

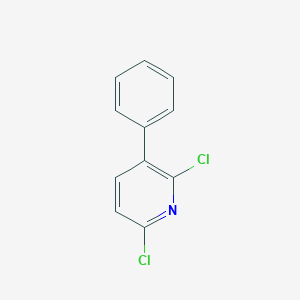

“N-(2-chloropyridin-4-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It is a pharmaceutical intermediate and belongs to the class of heterocyclic compounds .

Synthesis Analysis

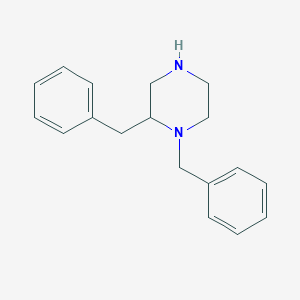

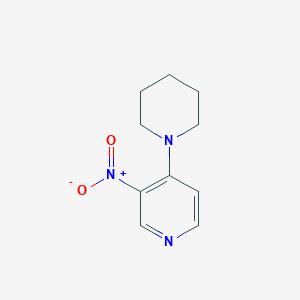

The synthesis of “N-(2-chloropyridin-4-yl)acetamide” involves several steps. One method involves the reaction of N-(2-chloropyridin-4-yl)acetamide with potassium hydroxide in acetone at room temperature for 2 hours . Another method involves heating a mixture of N-(2-chloropyridin-4-yl)acetamide and l-(2-propyl-)pirhoerazine in DMF to 150°C for 4 hours .Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-4-yl)acetamide” consists of a pyridine ring attached to an acetamide group . The molecular weight of the compound is 170.596 .Physical And Chemical Properties Analysis

“N-(2-chloropyridin-4-yl)acetamide” has a density of 1.3±0.1 g/cm3 and a boiling point of 369.9±27.0 °C at 760 mmHg . The compound is solid at room temperature . It has a flash point of 177.5±23.7 °C .Aplicaciones Científicas De Investigación

Tautomerism Study : A study by Katritzky & Ghiviriga (1995) on the tautomerism of 2-acylaminopyridines using NMR techniques showed that N-(pyridin-2-yl)acetamide exists as the amide tautomer-rotamer in various solutions. This research confirms patterns of heteroaromatic tautomerism and illustrates the utility of the SIMPLE technique in tautomerism studies (Katritzky & Ghiviriga, 1995).

Synthesis and Biological Assessment : Karpina et al. (2019) developed a method for synthesizing novel acetamides, starting from commercially available 2-chloropyridine carboxylic acids. The synthesized compounds were assessed for their biological activity, highlighting the diverse applications of such acetamides in pharmacology (Karpina et al., 2019).

Spectroscopic and Quantum Mechanical Studies : Mary et al. (2020) synthesized and studied the vibrational spectra and electronic properties of various bioactive benzothiazolinone acetamide analogs. Their research included photovoltaic efficiency modeling, suggesting potential applications in dye-sensitized solar cells and ligand-protein interactions (Mary et al., 2020).

Vibrational Spectroscopic Signatures : Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide using Raman and Fourier transform infrared spectroscopy. The study highlights the compound's potential in antiviral applications and its pharmacokinetic properties (Jenepha Mary et al., 2022).

Antiallergic Agents Research : Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and found one compound to be significantly potent as an antiallergic agent, demonstrating the potential of these compounds in allergy treatment (Menciu et al., 1999).

Synthesis and Biological Activities of N-(thieno[2,3-b]pyridin-3-yl)acetamide Compounds : A study by Bing-se (2013) reported the design and synthesis of novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds, showcasing their antifungal and insecticidal activities (Bing-se, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-chloropyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUPWNHYRNYOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365980 | |

| Record name | N-(2-chloropyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13602-82-9 | |

| Record name | N-(2-chloropyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)